(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride
Overview
Description
(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride: is an organic compound with the molecular formula C8H12BrClN2 . It is a hydrazine derivative, characterized by the presence of a bromine atom and two methyl groups on the phenyl ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-2,6-dimethylaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
Chemistry: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in coupling reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the mechanisms of various biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is explored for its activity against certain diseases and as a precursor for drug synthesis.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include the formation of hydrazone linkages and subsequent alterations in protein structure and function.
Comparison with Similar Compounds
- (4-Bromophenyl)hydrazine hydrochloride
- (2,6-Dimethylphenyl)hydrazine hydrochloride
- (4-Chloro-2,6-dimethylphenyl)hydrazine hydrochloride
Uniqueness: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is unique due to the presence of both bromine and methyl groups on the phenyl ring. This structural feature imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXNGAWBPIHMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NN)C)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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